

URMC-099 pharmacokinetics half-life extension

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: URMC-099

Cat. No.: S548948

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Frequently Asked Questions

- **What is the primary mechanism by which URMC-099 extends drug half-life?** URMC-099 does not directly extend its own half-life. Instead, it modulates intracellular trafficking in mononuclear phagocytes (like macrophages) to create long-lasting depots of co-administered nanoformulated drugs. It affects phagolysosomal pathways, leading to the sequestration of nanoART in Rab7-associated late endosomes and Rab11-associated recycling endosomes. This process slows down drug metabolism and release, thereby extending its therapeutic activity [1] [2] [3].
- **What are the key pharmacokinetic properties of URMC-099 for CNS research?** URMC-099 was specifically designed for central nervous system (CNS) application. Key properties from preclinical studies include [4] [5]:
 - **Potency:** IC₅₀ of 14 nM against MLK3 [5].
 - **Brain Penetration:** Excellent blood-brain barrier (BBB) penetration with a brain area-under-the-curve (AUC) of >5000 µg·kg⁻¹·h⁻¹ after a 10 mg/kg intravenous dose in mice. Brain concentrations remain above the MLK3 IC₅₀ for over 6 hours [4] [5].
 - **Oral Bioavailability:** Approximately 41% in mice [5].
- **In which disease models has URMC-099 shown efficacy?** Research supports the efficacy of URMC-099 across multiple neuroinflammatory and neurodegenerative disease models, including:
 - **HIV-1-Associated Neurocognitive Disorders (HAND):** Reduces microglial activation and protects neuronal structure [4].

- **Alzheimer's Disease (AD) models:** Facilitates microglial uptake and degradation of amyloid- β (A β) [6].
 - **Multiple Sclerosis (EAE model):** Prevents hippocampal synapse loss and improves memory function [7].
 - **Perioperative Neurocognitive Disorders (PND):** Prevents surgery-induced microgliosis and cognitive decline in mice [8].
- **Why is a broad-spectrum kinase inhibitor considered advantageous for these applications?**
Evidence suggests that inhibiting a combination of kinases, including multiple MLKs and LRRK2 (which **URMC-099** also targets with an IC₅₀ of 11 nM), is more effective than selectively inhibiting a single kinase like MLK3. This broad activity may more comprehensively dampen the inflammatory signaling cascades that drive neuroinflammation [7] [5].

Experimental Protocols & Data

Key Pharmacokinetic and Dosing Data

The table below summarizes critical data for planning *in vivo* experiments in mouse models.

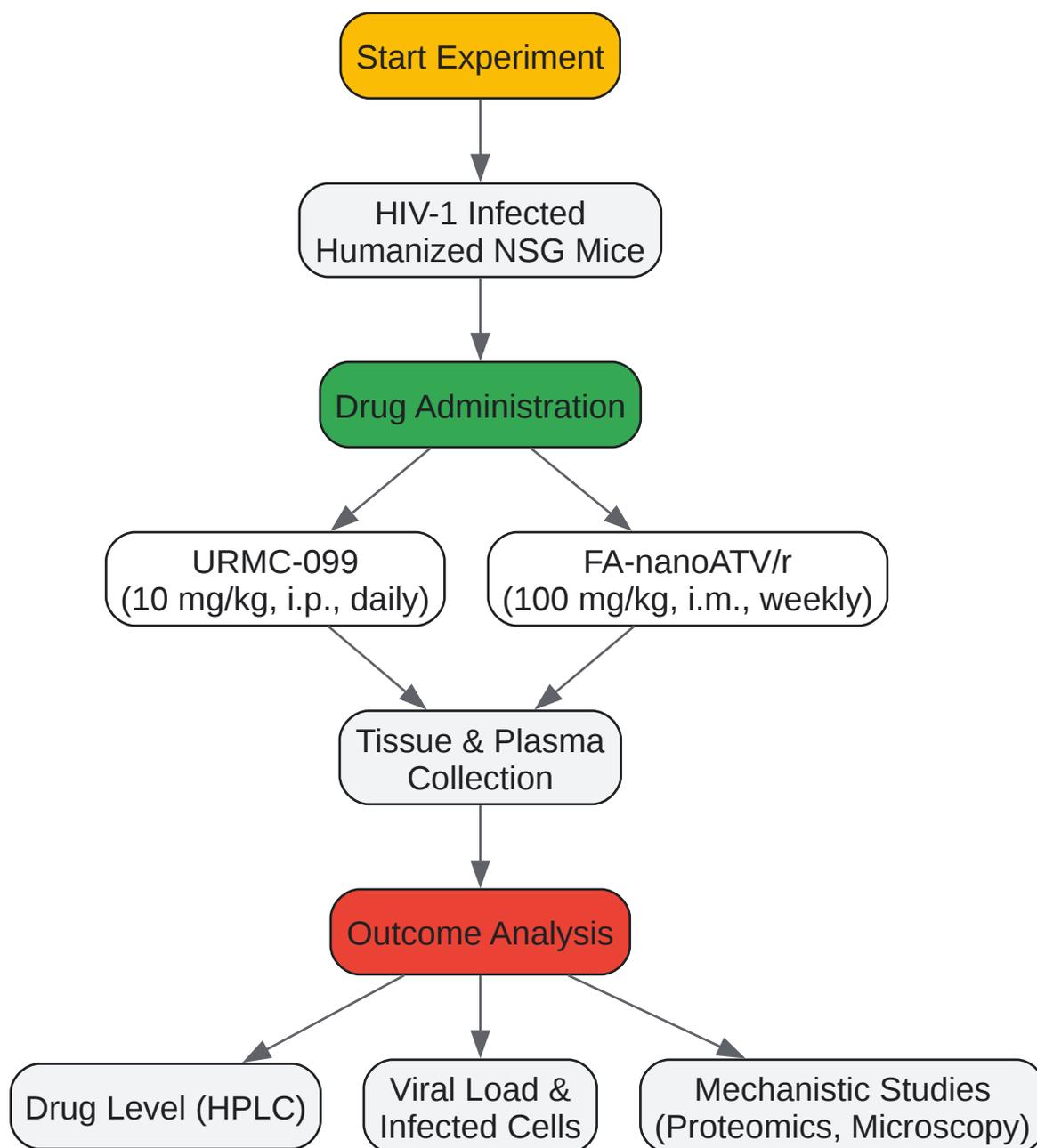
Parameter	Value / Description	Administration	Source
Common <i>In Vivo</i> Dose	10 mg/kg	Intraperitoneal (i.p.)	[7] [8] [4]
Dosing Frequency	Every 12 hours (twice daily)	Intraperitoneal (i.p.)	[7] [4]
Vehicle Solution	5% DMSO, 40% PEG 400, 55% saline	--	[7] [8] [4]
Brain Penetration (AUC)	>5000 $\mu\text{g}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$ (after 10 mg/kg i.v.)	Intravenous (i.v.)	[4] [5]
Oral Bioavailability	~41% (in mice)	Oral (p.o.)	[5]

Protocol: Co-administration with NanoART for Half-Life Extension

This protocol is adapted from a study investigating **URMC-099**'s ability to enhance long-acting antiretroviral therapy [1] [2].

- **Animal Model:** HIV-1-infected humanized NOD/SCID/IL2R γ ^{-/-} (NSG) mice.
- **NanoART Formulation:** Folate-targeted nanoformulated atazanavir/ritonavir (FA-nanoATV/r).
- **Dosing Regimen:**
 - **URMC-099:** Administer 10 mg/kg via intraperitoneal (i.p.) injection, daily for three weeks.
 - **FA-nanoATV/r:** Administer 100 mg/kg via intramuscular (IM) injection, once per week.
- **Sample Collection:** One week after the third nanoART injection, collect plasma, spleen, brain, and liver tissues for analysis.
- **Outcome Measures:**
 - **Drug Levels:** Measure ART concentrations in tissues and plasma using HPLC.
 - **Antiviral Activity:** Assess viral load (e.g., HIV-1 p24, reverse transcriptase activity) and count infected CD4⁺ T-cells in lymphoid tissues.
 - **Mechanistic Studies:** Use proteomics (SWATH-MS) and confocal microscopy to analyze drug sequestration in Rab7/Rab11 endosomal compartments.

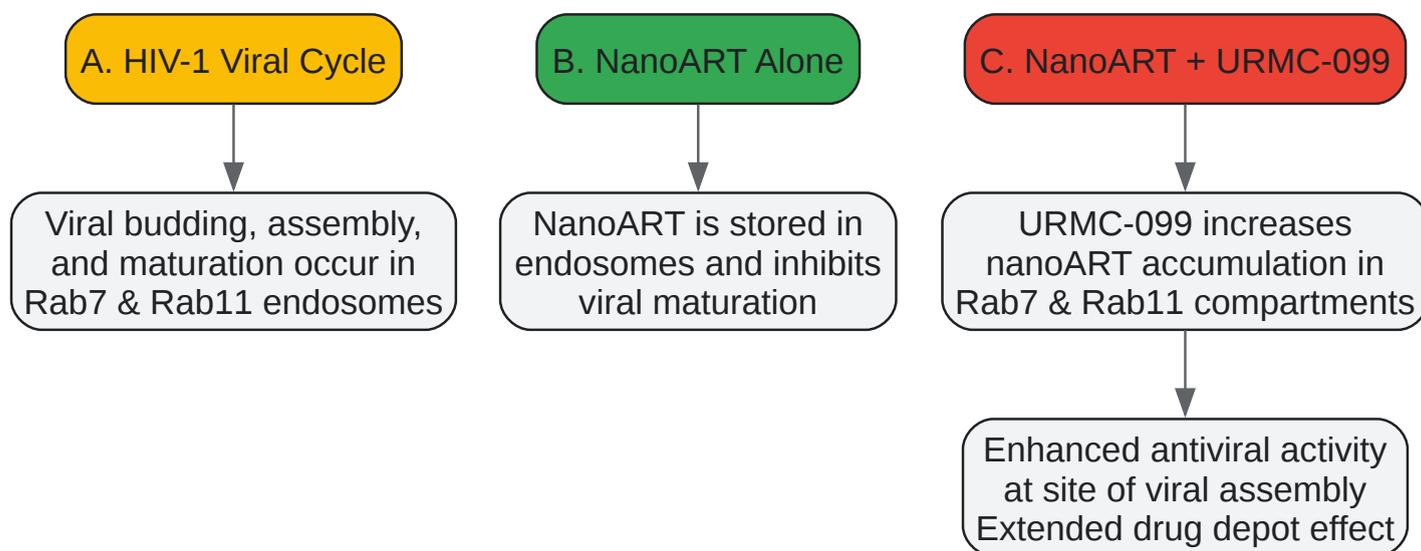
The experimental workflow for this protocol can be visualized as follows:



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URMC-099's Mechanism of Action in Half-Life Extension

The following diagram illustrates how **URMC-099** modifies endosomal trafficking in macrophages to boost nanoART's antiviral effect and create sustained drug depots.



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Troubleshooting Guide

Problem	Potential Cause	Suggested Solution
Lack of efficacy in model	Poor brain exposure.	Verify the dosing regimen (10 mg/kg, i.p., B.I.D.) and preparation of the vehicle solution to ensure proper solubility and bioavailability [4].
Inconsistent results	Variability in nanoformulation.	Standardize the preparation and characterization of nanoformulated drugs (e.g., particle size, crystallinity) to ensure consistent cellular uptake [1] [9].
Inability to replicate half-life extension	Incorrect cell model.	Use primary human monocyte-derived macrophages (MDM) for <i>in vitro</i> studies, as the mechanism relies on specific phagolysosomal pathways in phagocytes [2] [6].

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